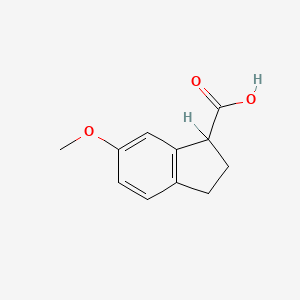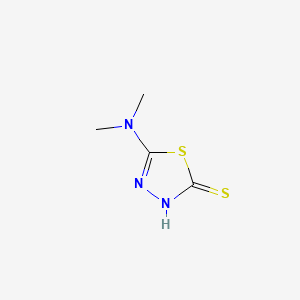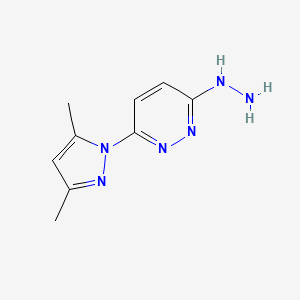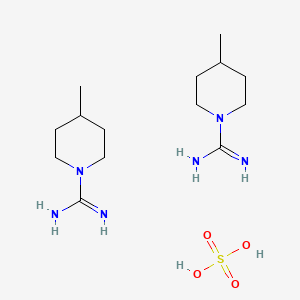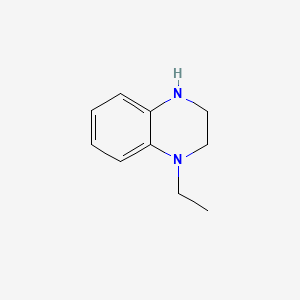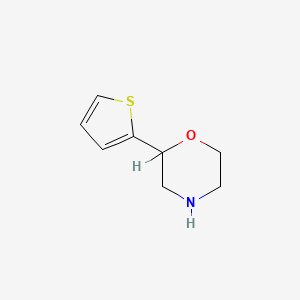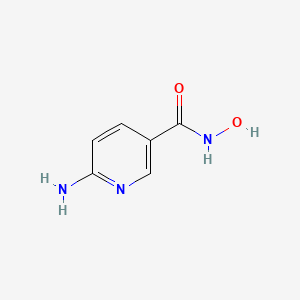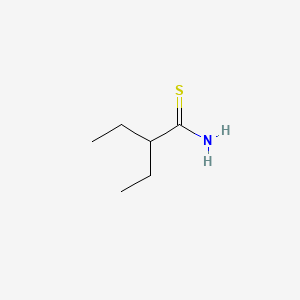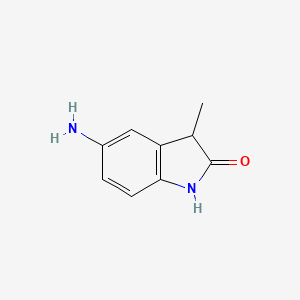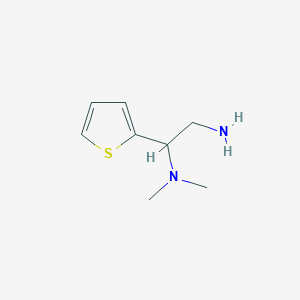
N1,N1-二甲基-1-(噻吩-2-基)乙烷-1,2-二胺
描述
N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine is a useful research compound. Its molecular formula is C8H14N2S and its molecular weight is 170.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
在聚合反应中的催化性能
N1,N1-二甲基-1-(噻吩-2-基)乙烷-1,2-二胺已被应用于催化反应,特别是在诺邦烯的聚合反应中。Kim等人(2022年)的研究表明,由席夫碱配体支持的Co(ii)配合物,包括这种化合物,有效催化了诺邦烯的聚合反应,产生了高分子量的聚诺邦烯(Kim et al., 2022)。
席夫碱配体分析
Uluçam和Yenturk(2019年)进行了一项研究,重点关注席夫碱配体的表征,包括N1,N1-二甲基-1-(噻吩-2-基)乙烷-1,2-二胺。这些配体使用各种方法进行了分析,如红外光谱和核磁共振,揭示了它们的结构和电子性质的见解(Uluçam & Yenturk,2019年)。
在有机电子学中的应用
在有机电子学领域,N1,N1-二甲基-1-(噻吩-2-基)乙烷-1,2-二胺已被纳入新型有机发光二极管(OLEDs)材料中。Kim,Yokoyama和Adachi(2012年)合成了包括这种化合物的星芒状非晶材料,显示出OLEDs所需驱动电压的显著降低(Kim, Yokoyama, & Adachi, 2012)。
作用机制
Target of Action
Similar compounds are often used as ligands in organic synthesis, forming stable complexes with metal ions . These complexes can act as catalysts in various reactions .
Mode of Action
As a ligand, it likely interacts with its targets (metal ions) by donating electron pairs to form coordinate bonds . This interaction can alter the electronic structure of the metal ion, potentially influencing its reactivity .
Biochemical Pathways
As a ligand, it could potentially influence a variety of biochemical pathways depending on the metal ion it complexes with and the specific reaction conditions .
Result of Action
As a ligand, its primary role would be to form complexes with metal ions, which could then participate in various reactions . The specific effects would depend on the nature of these reactions.
Action Environment
The action, efficacy, and stability of N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine can be influenced by various environmental factors . For instance, the compound is recommended to be stored at temperatures between 28°C .
生化分析
Biochemical Properties
N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain metal ions, forming complexes that can act as homogeneous catalysts in biochemical processes . The nature of these interactions often involves coordination bonds between the nitrogen atoms of the compound and the metal ions. Additionally, N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing the protein’s structure and function.
Cellular Effects
The effects of N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine can impact cell signaling pathways by interacting with key signaling proteins, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and proteins. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their activity. Additionally, N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, with a storage temperature range of 2-8°C . It may undergo degradation over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism.
Subcellular Localization
N1,N1-dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine exhibits specific subcellular localization patterns, which can influence its activity and function . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell. For instance, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, thereby affecting gene expression and cellular responses.
属性
IUPAC Name |
N,N-dimethyl-1-thiophen-2-ylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-10(2)7(6-9)8-4-3-5-11-8/h3-5,7H,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHCVEZJFGCTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397181 | |
| Record name | N~1~,N~1~-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790263-41-1 | |
| Record name | N1,N1-Dimethyl-1-(2-thienyl)-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790263-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~,N~1~-Dimethyl-1-(thiophen-2-yl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20397181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


